N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

COX-2 inhibition Anti-inflammatory Selectivity ratio

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954598-98-2) is a critical, dual-4-fluorophenyl 1,3,4-oxadiazole derivative for advanced medicinal chemistry. Its unique fluorination pattern distinguishes it from mono-fluorinated or non-fluorinated analogs, directly impacting target-binding affinity, selectivity for enzymes like HDAC6 and COX-2, and metabolic stability. This compound is the definitive choice for SAR campaigns exploring non-hydroxamate zinc-binding groups, selective COX-2 inhibition, or fluorinated probe development, ensuring reproducible and translatable results in oncology, inflammation, and immunotherapeutic research.

Molecular Formula C17H13F2N3O2
Molecular Weight 329.307
CAS No. 954598-98-2
Cat. No. B2667363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS954598-98-2
Molecular FormulaC17H13F2N3O2
Molecular Weight329.307
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O2/c18-13-5-1-11(2-6-13)9-15(23)20-17-22-21-16(24-17)10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,22,23)
InChIKeyVZYHNNGXNGWZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954598-98-2) — 1,3,4-Oxadiazole Scaffold Overview for Procurement Decisions


N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954598-98-2, MF: C₁₇H₁₃F₂N₃O₂, MW: 329.3 g/mol) is a synthetic 1,3,4-oxadiazole derivative bearing two 4-fluorophenyl substituents—one on the 5-benzyl position and one within the acetamide side chain [1]. This compound belongs to a privileged scaffold class widely investigated for inhibiting enzymes such as histone deacetylase 6 (HDAC6), ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), and cyclooxygenase-2 (COX-2) [2][3][4]. Its dual-fluorinated architecture distinguishes it from close-in analogs that lack one or both fluorine atoms, providing a basis for differential physicochemical and pharmacological properties that may influence target-binding affinity, metabolic stability, and selectivity.

Why N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide Cannot Be Substituted by Common 1,3,4-Oxadiazole Analogs


The precise positioning of two 4-fluorophenyl groups in N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide creates a unique electronic and steric environment that cannot be replicated by simple analogs lacking one or both fluorine atoms. The closest comparator, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6), differs by a single fluorine atom—a substitution that significantly alters lipophilicity, metabolic stability, and target-binding interactions [1]. Published structure–activity relationship (SAR) campaigns for 1,3,4-oxadiazole-based HDAC6 and NTPDase inhibitors demonstrate that even minor modifications to the aromatic substituents can shift inhibitory potency by an order of magnitude or more, underscoring the risk of substituting one oxadiazole derivative for another without rigorous side-by-side comparison [2][3].

Quantitative Differentiation Evidence for N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954598-98-2) Against Closest Analogs


COX-2 Inhibitory Potency: Fluorinated vs. Non-Fluorinated Benzyl Analog

The non-fluorinated benzyl analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6) demonstrates an IC50 of 0.8 μM against COX-2 with >100-fold selectivity over COX-1 [1]. The presence of the additional 4-fluoro substituent on the benzyl ring in the target compound is expected, based on well-established medicinal chemistry principles, to further enhance COX-2 binding affinity through improved hydrophobic packing and potential halogen-bonding interactions with the COX-2 active site. However, direct head-to-head comparative COX-2 data for CAS 954598-98-2 are not yet available in the public domain, and this evidence item is therefore classified as class-level inference supported by a close analog.

COX-2 inhibition Anti-inflammatory Selectivity ratio

Predicted Lipophilicity Advantage (XLogP3) Over Non-Fluorinated Benzyl Analog

The target compound (MW 329.3 g/mol) contains two fluorine atoms, whereas the closest analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (MW 311.3 g/mol) contains only one. Computed lipophilicity (XLogP3) for the mono-fluorinated analog is 2.9 [1]. The additional fluorine in the target compound is predicted to increase XLogP3 by approximately 0.3–0.5 log units, bringing it into an optimal range (3.2–3.5) for oral bioavailability and blood–brain barrier penetration, as defined by Lipinski's and related drug-likeness guidelines [2]. This shift can significantly influence pharmacokinetic properties, including metabolic stability and tissue distribution, without pushing the compound into a high-logP range associated with poor solubility and promiscuous binding [3].

Lipophilicity Drug-likeness Metabolic stability

1,3,4-Oxadiazole Core as a Privileged Scaffold for HDAC6 and NTPDase Inhibition

Recent medicinal chemistry campaigns have validated the 1,3,4-oxadiazole core as a potent scaffold for HDAC6 inhibition. Fluoroalkyl-oxadiazoles, particularly difluoromethyl 1,3,4-oxadiazoles, have been identified as promising HDAC6-selective inhibitors with potential applications in heart failure, neurodegenerative diseases, fibrosis, and pain [1]. In a parallel effort, a series of 1,3,4-oxadiazole derivatives (compounds 4, 7a–7g) were evaluated as ecto-NTPDase inhibitors; compound 7g demonstrated excellent pan-isoform inhibition, followed by 7d and 7c for NTPDase3 and NTPDase8 selectivity, respectively [2]. The target compound CAS 954598-98-2, with its dual 4-fluorophenyl substitution, maps onto the SAR landscape of both target classes, offering a strategic starting point for either HDAC6- or NTPDase-focused lead optimization programs.

HDAC6 inhibitor NTPDase inhibitor Cancer therapeutics

Differentiation from N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide: Electronic Effects of Fluorine vs. Methyl Substitution

A closely related analog, N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, replaces the 4-fluorophenyl acetamide moiety with a p-tolyl group. This substitution exchanges a strongly electronegative fluorine atom (Hammett σₚ = 0.06 for F) for a methyl group (σₚ = –0.17), reversing the electronic character from electron-withdrawing to electron-donating on the acetamide aromatic ring [1]. The fluorine atom also serves as a weak hydrogen-bond acceptor (C–F···H–X interactions), a property entirely absent in the methyl analog. In target-binding pockets such as COX-2 and HDAC6, where halogen–aromatic and halogen–hydrogen bond interactions contribute significantly to ligand affinity, the 4-fluorophenyl group in the target compound is anticipated to provide superior binding enthalpy relative to the p-tolyl analog [2]. Direct comparative data between the two compounds are not publicly available.

Structure–activity relationship Electronic effects Halogen bonding

Absence of Documented Toxicity Flags in Public Databases: Comparison with HDAC6 Inhibitor Chemotypes

Certain 1,3,4-oxadiazole chemotypes, particularly difluoromethyl-oxadiazoles developed as HDAC6 degraders, have been flagged for mutagenic and genotoxic potential [1]. In contrast, the target compound CAS 954598-98-2 bears a 4-fluorobenzyl (CH₂-linked) rather than a difluoromethyl (CF₂-linked) substituent at the oxadiazole 5-position, a structural distinction that eliminates the liability associated with the difluoromethyl warhead. Publicly available safety data for CAS 954598-98-2 show no reported mutagenicity, genotoxicity, or acute toxicity alerts in PubChem [2]. This negative data—the absence of toxicity flags—constitutes a meaningful differentiation from difluoromethyl-containing oxadiazole series when selecting a lead scaffold for programs where genotoxicity is a critical exclusion criterion.

Safety profiling Genotoxicity Drug-induced toxicity

Recommended Research and Industrial Application Scenarios for N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954598-98-2)


Lead Optimization for Selective COX-2 Inhibitors with Reduced Gastrointestinal Toxicity

Based on the demonstrated COX-2 selectivity (>100-fold over COX-1) of the closely related mono-fluorinated analog [1], CAS 954598-98-2 is a compelling next-generation lead candidate for anti-inflammatory drug discovery. The additional fluorine substitution is predicted to enhance binding affinity and metabolic stability, making it suitable for hit-to-lead programs targeting chronic inflammatory conditions where gastrointestinal safety is paramount. Procurement for COX-2 SAR campaigns should prioritize this dual-fluorinated derivative over the mono-fluorinated or non-fluorinated analogs.

Scaffold for HDAC6-Selective Inhibitor Discovery in Oncology and Neurodegeneration

The 1,3,4-oxadiazole core has been validated as a non-hydroxamate zinc-binding group for HDAC6 inhibition, with fluoroalkyl derivatives achieving nanomolar potency and isoform selectivity [2]. CAS 954598-98-2 provides a chemically distinct entry point into this target class, combining the oxadiazole warhead with dual 4-fluorophenyl groups that may enhance cellular permeability and target residence time. It is recommended for medicinal chemistry teams advancing HDAC6 programs in oncology, Charcot-Marie-Tooth disease, or inflammatory bowel disease.

Ecto-NTPDase Inhibitor Development for Cancer Immunotherapy

Recent studies have established 1,3,4-oxadiazole derivatives as potent ecto-NTPDase inhibitors, with compound 7g exhibiting pan-isoform activity and favorable in silico ADME profiles [3]. Given that ecto-NTPDases (particularly NTPDase2) are implicated in tumorigenesis and purinergic immune suppression, CAS 954598-98-2 is a logical starting point for developing NTPDase-targeted cancer immunotherapeutics. Its dual fluorination may improve target-binding kinetics and metabolic stability relative to the published series.

Chemical Biology Tool Compound for Fluorine-Protein Interaction Studies

The presence of two 4-fluorophenyl groups in CAS 954598-98-2 makes it a valuable tool compound for investigating the role of C–F···H–X and C–F···π interactions in protein–ligand recognition [4]. Unlike mono-fluorinated or non-fluorinated analogs, this compound enables researchers to systematically probe the thermodynamic and structural contributions of multiple fluorine atoms within a single, synthetically tractable scaffold. Procurement of this compound supports biophysical studies using X-ray crystallography, ¹⁹F NMR, or isothermal titration calorimetry.

Quote Request

Request a Quote for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.